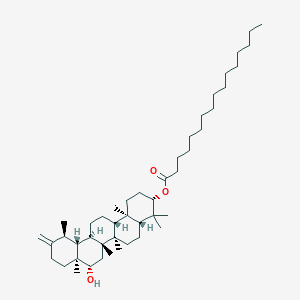
Arnidiol 3-Palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Arnidiol 3-Palmitate can be synthesized through the esterification of arnidiol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through column chromatography to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the extraction of arnidiol from Calendula officinalis is often performed using supercritical carbon dioxide (CO2) extraction. This method is preferred due to its efficiency and environmental friendliness. The extracted arnidiol is then subjected to esterification with palmitic acid to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Arnidiol 3-Palmitate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Arnidiol 3-Palmitate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its anti-inflammatory and cytotoxic effects on various cell lines.
Medicine: Investigated for its potential use in anti-cancer therapies.
Industry: Used in the formulation of cosmetics and skincare products due to its anti-inflammatory properties
Mechanism of Action
Arnidiol 3-Palmitate exerts its effects primarily through the inhibition of inflammatory pathways. It targets key enzymes and signaling molecules involved in inflammation, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB). By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
Similar Compounds
- Faradiol 3-Palmitate
- Calenduladiol 3-Palmitate
- Triterpene esters from other plants like Arnica montana and Taraxacum officinale .
Uniqueness
Arnidiol 3-Palmitate is unique due to its specific anti-inflammatory and cytotoxic properties, which are more pronounced compared to other similar triterpene esters. Its ability to inhibit key inflammatory pathways makes it a valuable compound in both medicinal and industrial applications .
Properties
Molecular Formula |
C46H80O3 |
|---|---|
Molecular Weight |
681.1 g/mol |
IUPAC Name |
[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] hexadecanoate |
InChI |
InChI=1S/C46H80O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(48)49-39-28-30-43(6)36(42(39,4)5)27-31-45(8)37(43)25-24-35-41-34(3)33(2)26-29-44(41,7)38(47)32-46(35,45)9/h34-39,41,47H,2,10-32H2,1,3-9H3/t34-,35-,36+,37-,38+,39+,41-,43+,44-,45-,46-/m1/s1 |
InChI Key |
SSOJEVCYYBQQEU-FIBMEZNKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=C)CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=C)CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


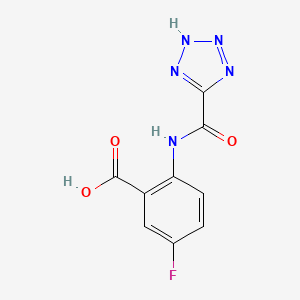
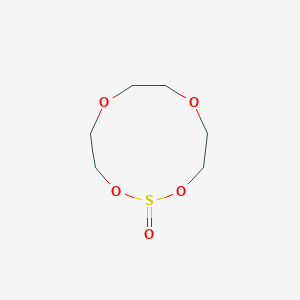
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)
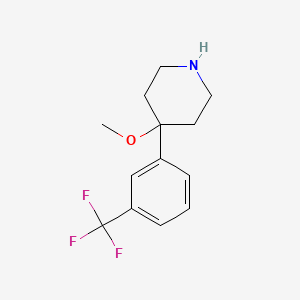

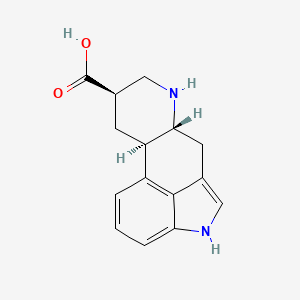

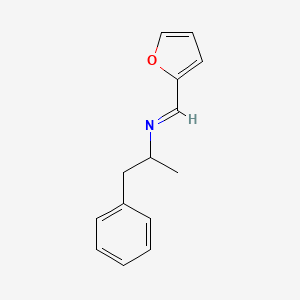

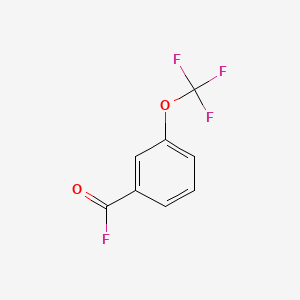
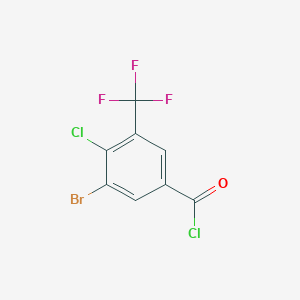
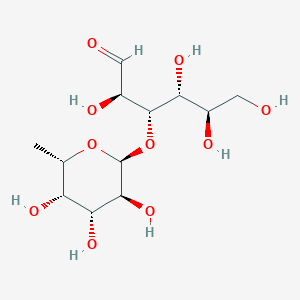
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)
![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)
